Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro-
Overview
Description
Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 4-bromophenyl group, with additional methyl and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- typically involves the reaction of benzenesulfonyl chloride with 4-bromoaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of N-(4-aminophenyl)-2-methyl-5-nitrobenzenesulfonamide.
Oxidation: Formation of N-(4-bromophenyl)-2-carboxy-5-nitrobenzenesulfonamide.
Scientific Research Applications
Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein binding interactions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromine and nitro substituents may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(4-bromophenyl)-: Lacks the methyl and nitro substituents, resulting in different chemical and biological properties.
Benzenesulfonamide, N-(4-chlorophenyl)-2-methyl-5-nitro-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-:
Uniqueness
Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYUDZATKEOIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387824 | |
Record name | Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114500-25-3 | |
Record name | Benzenesulfonamide, N-(4-bromophenyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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